6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide
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Overview
Description
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an imidazolidine ring, and a thiochromene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a fluorinated aromatic compound, which undergoes nucleophilic substitution to introduce the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, potentially leading to derivatives with different chemical and biological properties .
Scientific Research Applications
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure and reactivity.
Medicine: Research explores its potential as a therapeutic agent, particularly in areas like cancer treatment, where its unique structure may interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Pathways involved in these interactions include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-chromene]-2,5-dione: Similar structure but lacks the thiochromene moiety.
2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione: Similar structure but lacks the fluorine atom.
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione: Similar structure but lacks the 1’,1’-dioxide group.
Uniqueness
The uniqueness of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide lies in its combination of a fluorine atom, spirocyclic structure, and thiochromene moiety.
Biological Activity
6'-Fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide (CAS No. 66892-63-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity against cancer cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₃FNO₄S
- Molecular Weight : 284.27 g/mol
- Structure : The compound features a spiro configuration that contributes to its biological properties.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant cytotoxic activity, particularly against LNCaP cells.
The mechanism through which this compound exerts its effects is still under investigation. Preliminary molecular docking studies suggest potential interactions with key proteins involved in cancer cell proliferation and survival pathways. However, further validation through biochemical assays is required to confirm these interactions.
Study on Anticancer Activity
A study published in early 2023 evaluated the anticancer properties of various derivatives of imidazolidine compounds, including the target compound. The researchers utilized in vitro assays to assess cytotoxicity and selectivity indices across multiple cancer cell lines. The results indicated that the compound exhibited a therapeutic index greater than 2.5 in animal models, suggesting a promising safety profile alongside its efficacy .
In Vivo Studies
In vivo studies involving xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment regimen included administering the compound at a dose of 170 mg/kg for ten days, leading to a T/C ratio close to 60% on day eight post-treatment .
Properties
IUPAC Name |
6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S/c12-6-1-2-8-7(5-6)11(3-4-19(8,17)18)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHRHFDCECODBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411060 |
Source
|
Record name | 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-63-5 |
Source
|
Record name | 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.